Product packaging for D-Threonine-4-13C-4,4,4-d3(Cat. No.:)

D-Threonine-4-13C-4,4,4-d3

Cat. No.: B1162158
M. Wt: 123.13
Attention: For research use only. Not for human or veterinary use.
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Description

D-Threonine-4-13C-4,4,4-d3, with the molecular formula C3 13 CH 6 D 3 NO 3 and a molecular weight of 123.13 g/mol, is a stable isotope-labelled form of D-Threonine, the unnatural isomer of L-Threonine . This compound serves as a crucial analytical standard, including for HPLC, and is used in pharmaceutical research and development . Its primary research value lies in its documented biological activity; it is known to inhibit the growth and cell wall synthesis of Mycobacterium smegmatis . Furthermore, this compound is employed as a key synthetic intermediate for the production of chiral antibiotics, providing a building block with specific stereochemistry essential for drug development . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage recommendations are refrigeration at 2-8°C .

Properties

Molecular Formula

C₃¹³CH₆D₃NO₃

Molecular Weight

123.13

Synonyms

(2R,3S)-2-Amino-3-hydroxybutanoic Acid-4-13C-4,4,4-d3;  (2R,3S)-3-Hydroxy-2-aminobutanoic Acid-4-13C-4,4,4-d3;  (R)-Threonine-4-13C-4,4,4-d3;  NSC 46702-4-13C-4,4,4-d3

Origin of Product

United States

Chemical and Enzymatic Synthesis Methodologies for Isotope Enriched D Threonine 4 13c 4,4,4 D3

Strategies for Incorporating Stable Isotopes (13C and Deuterium) into Amino Acid Frameworks

The introduction of stable isotopes like Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D) into amino acid structures is fundamental for their use as tracers in scientific research. Several methodologies are employed to achieve specific and uniform labeling patterns.

Chemical synthesis offers precise control over the position of isotopic labels. For the synthesis of D-Threonine-4-¹³C-4,4,4-d3, this would involve the use of precursors already enriched with ¹³C and deuterium. For instance, a common strategy for introducing a ¹³C-labeled methyl group is through the use of ¹³C-methyl iodide (¹³CH₃I) in nucleophilic substitution reactions. Similarly, deuterated methyl groups can be introduced using deuterated reagents like CD₃I. Base-mediated deuteration of organic molecules using deuterium oxide (D₂O) as the deuterium source is another viable strategy for introducing deuterium at specific positions.

Enzymatic methods provide an alternative and often highly selective approach to isotopic labeling. Enzymes can catalyze the stereospecific synthesis of amino acids from isotopically labeled precursors. For example, threonine aldolases can catalyze the condensation of glycine (B1666218) with acetaldehyde (B116499) or its isotopically labeled analogues to produce threonine. By using [1-¹³C, ²H₃]-acetaldehyde, it is possible to introduce the desired isotopes at the C4 position of the threonine backbone. Cell-free protein synthesis systems also allow for the incorporation of selectively labeled amino acids from inexpensive labeled precursors like ³-¹³C-pyruvate.

Metabolic labeling is another powerful technique where organisms are grown in media containing stable isotope-enriched nutrients. While this often leads to uniform labeling, specific labeling can be achieved by providing labeled precursors late in the biosynthetic pathway or by using auxotrophic strains that require supplementation with the desired labeled amino acid.

The choice of strategy depends on the desired labeling pattern, the required quantity of the labeled compound, and the economic feasibility of the precursors and methods.

Table 1: Comparison of Isotope Incorporation Strategies

StrategyAdvantagesDisadvantages
Chemical Synthesis High precision in label positioning; scalable.Can be complex; may require harsh reaction conditions.
Enzymatic Synthesis High stereoselectivity and regioselectivity; mild reaction conditions.Enzyme availability and stability can be limiting; may not be easily scalable.
Metabolic Labeling Can produce uniformly labeled compounds; relatively simple procedure.Difficult to achieve site-specific labeling; potential for isotope scrambling.

Stereoselective and Regioselective Synthetic Routes for D-Threonine Derivatives

The synthesis of D-threonine, an unnatural amino acid, presents a stereochemical challenge due to its two chiral centers at the α and β carbons. Achieving the desired (2R, 3S) configuration of D-threonine requires highly stereoselective and regioselective synthetic methods.

One common approach to obtaining D-amino acids is through the resolution of a racemic mixture of DL-threonine. This can be achieved by preferential crystallization or by enzymatic methods. For instance, L-threonine deaminase can be used to selectively deaminate L-threonine from a DL-threonine mixture, leaving the desired D-threonine.

A stereoselective synthesis can also start from a chiral precursor. For example, D-aspartic acid can be converted to a suitable intermediate, such as a β-keto ester, which can then be stereoselectively reduced and methylated to yield D-threonine. Another strategy involves the epimerization of the more readily available L-threonine to D-allothreonine, which can then be converted to D-threonine through inversion of the hydroxyl group's stereochemistry. A patented method describes the synthesis of D-threonine from L-threonine by first using an amino acid racemase to produce a mixture of L-threonine and D-allothreonine, followed by enzymatic removal of L-threonine and subsequent chemical conversion of D-allothreonine to D-threonine.

For the specific synthesis of D-Threonine-4-¹³C-4,4,4-d3, the introduction of the labeled methyl group must be integrated into a stereoselective route. This could involve the reaction of a chiral enolate derived from a D-amino acid precursor with a labeled methylating agent like ¹³CD₃I. The stereoselectivity of this reaction is crucial and can often be controlled by the choice of chiral auxiliaries or catalysts.

Enzymatic synthesis using D-threonine aldolases offers a direct route to D-threonine derivatives. These enzymes can catalyze the stereoselective aldol (B89426) condensation of glycine with an aldehyde. By using a labeled aldehyde, such as ¹³C- and deuterium-labeled acetaldehyde, the desired isotopically labeled D-threonine can be produced with high stereochemical purity.

Optimization of Precursor Utilization and Isotopic Enrichment Levels

Achieving high levels of isotopic enrichment is critical for the utility of the labeled compound in research. This requires careful optimization of the synthetic route to maximize the incorporation of the labeled precursors and minimize isotopic dilution from unlabeled sources.

In chemical synthesis, using a significant excess of the isotopically labeled reagent can drive the reaction to completion and ensure high enrichment. However, this can be costly. Therefore, reaction conditions are typically optimized to achieve high yields and efficient incorporation of the label. This includes the choice of solvents, temperature, and catalysts that favor the desired reaction pathway and minimize side reactions that could lead to the loss of the isotopic label.

In enzymatic and metabolic labeling, the concentration of the labeled precursor in the reaction medium is a key factor. To maximize enrichment, it is often necessary to use media where the natural abundance precursor is absent or present in very low concentrations. For cell-based systems, this can involve using minimal media and auxotrophic strains that cannot synthesize the amino acid endogenously. It is also important to consider potential metabolic pathways that could lead to isotope scrambling, where the label is transferred to other molecules, diluting the enrichment of the target compound.

The efficiency of precursor utilization can be monitored throughout the synthesis using analytical techniques such as mass spectrometry and NMR spectroscopy. These techniques can quantify the level of isotopic enrichment at each step, allowing for the optimization of reaction conditions to achieve the desired final enrichment level.

Advanced Purification and Characterization Techniques for Labeled D-Threonine-4-13C-4,4,4-d3 for Research Purity

Ensuring the chemical and isotopic purity of the final product is paramount for its use in research. Advanced purification and characterization techniques are employed to isolate the desired labeled D-threonine and verify its structure and isotopic composition.

Purification: High-performance liquid chromatography (HPLC) is a powerful technique for the purification of amino acids. Reversed-phase HPLC, using a C18 column, is commonly employed to separate the target compound from reaction byproducts and unreacted starting materials. The choice of mobile phase and gradient conditions is optimized to achieve the best separation. Ion-exchange chromatography is another effective method for purifying amino acids based on their charge properties. For chiral separations, chiral chromatography columns can be used to separate D- and L-enantiomers and ensure the enantiomeric purity of the D-threonine product.

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing isotopically labeled compounds.

¹³C NMR: The carbon-13 NMR spectrum will show a strong, distinct signal for the C4 carbon due to ¹³C enrichment. The chemical shift of this carbon will provide information about its chemical environment. researchgate.net

Heteronuclear NMR: Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to confirm the connectivity between the labeled carbon and any remaining protons.

Table 2: Expected NMR Features for this compound

NucleusExpected Observation
¹H Absence of a signal corresponding to the C4-methyl protons.
¹³C Enhanced signal intensity for the C4 carbon.

Mass spectrometry (MS) is used to confirm the molecular weight of the labeled compound and to determine the level of isotopic enrichment. High-resolution mass spectrometry can provide a precise mass measurement, confirming the incorporation of one ¹³C atom and three deuterium atoms. The mass spectrum will show a molecular ion peak shifted by +4 mass units (1 for ¹³C and 3 for ³H) compared to the unlabeled D-threonine. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the isotopic labels.

High Resolution Spectroscopic and Spectrometric Applications of D Threonine 4 13c 4,4,4 D3 in Biological Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

NMR spectroscopy is a premier analytical technique for elucidating the structure, dynamics, and interactions of biomolecules in solution. The incorporation of stable isotopes like ¹³C and deuterium (B1214612) is instrumental in extending the capabilities of NMR to larger and more complex biological systems. nih.govnih.gov

Utilization of Methyl Group Labeling for Enhanced Spectral Resolution and Signal Intensity

The strategic labeling of methyl groups with ¹³C and the surrounding protons with deuterium significantly enhances the quality of NMR spectra for large proteins and protein complexes. nih.govnmr-bio.com This is due to several key factors:

Reduced Relaxation: In large molecules, which tumble slowly in solution, NMR signals can broaden to the point of being undetectable. protein-nmr.org.uk Replacing protons with deuterium, a process known as deuteration, improves the relaxation properties of the molecule, leading to sharper signals. protein-nmr.org.uk

Increased Sensitivity: Methyl groups inherently provide strong NMR signals because they contain three protons. nih.govnmr-bio.com When the methyl carbon is labeled with ¹³C, this sensitivity is further harnessed in ¹³C-edited NMR experiments. The rapid rotation of the methyl group, even within a large protein, helps to average out dipolar interactions, further contributing to sharper lines and improved signal-to-noise ratios. nih.gov

Simplified Spectra: The ¹H-¹³C correlation spectrum of a protein can be very crowded. Selective labeling of specific methyl groups, such as that in D-Threonine-4-13C-4,4,4-d3, dramatically simplifies the spectrum by reducing the number of observed signals. researchgate.netwhiterose.ac.uk This reduction in spectral overlap is crucial for unambiguous signal assignment and analysis, especially in high-molecular-weight systems. nmr-bio.comresearchgate.net

Elucidation of Protein and Peptide Structure and Conformation using ¹³C and Deuterium Signals

The unique spectroscopic signatures of ¹³C and deuterium in labeled threonine residues provide valuable constraints for determining the three-dimensional structure of proteins and peptides.

Distance Restraints: While extensive deuteration reduces the number of proton-proton distance restraints that can be measured, the selectively protonated ¹³CH₃ group of the labeled threonine can still be used to measure Nuclear Overhauser Effects (NOEs) to other protons in the protein. ukisotope.com These NOEs provide crucial distance information for structure calculation.

A hypothetical example of how ¹³C chemical shifts of a labeled threonine residue might vary in different secondary structures is presented in the table below.

Secondary StructureTypical ¹³C Chemical Shift Range (ppm) for Threonine Cγ2
Alpha-Helix19.5 - 21.5
Beta-Sheet21.0 - 23.0
Random Coil20.0 - 22.0

This table is for illustrative purposes and actual chemical shifts can vary based on the specific protein environment.

Probing Protein Dynamics and Conformational Exchange Processes

Proteins are not static entities; they are dynamic molecules that undergo conformational changes on a wide range of timescales, from picoseconds to seconds. These motions are often essential for their biological function. nih.gov NMR spectroscopy, particularly with the aid of isotopic labeling, is a powerful tool to study these dynamic processes. nih.govpnas.org

This compound can be used as a probe to investigate conformational exchange, where a protein transitions between two or more distinct conformations. acs.org Techniques such as relaxation dispersion NMR can be employed to study these processes on the microsecond to millisecond timescale. acs.orgspringernature.com By analyzing the relaxation properties of the ¹³C-labeled methyl group, researchers can extract kinetic and thermodynamic parameters that characterize the exchange process, providing insights into the energy landscape of the protein. pnas.orgspringernature.com

Investigation of Ligand Binding Interactions and Protein-Ligand Complex Formation

Understanding how proteins interact with small molecules (ligands) is fundamental to drug discovery and molecular biology. NMR spectroscopy is a sensitive technique for detecting and characterizing these interactions. nih.gov

When a ligand binds to a protein, it can induce changes in the protein's structure and dynamics. These changes can be monitored by observing the NMR signals of isotopically labeled residues like this compound. nih.govnih.gov Chemical shift perturbation (CSP) mapping is a common method where changes in the chemical shifts of the protein's NMR signals upon ligand addition are used to identify the binding site. The magnitude of the chemical shift changes can also provide information about the affinity of the interaction.

Analysis of Hydrogen Bonding Networks via Deuterium Isotope Effects on Chemical Shifts

Hydrogen bonds play a critical role in stabilizing protein structure and in mediating protein-ligand interactions. The deuterium in this compound can be used to probe hydrogen bonding networks through the measurement of deuterium isotope effects on NMR chemical shifts. acs.orgfu-berlin.de

When a deuterium atom is part of a hydrogen bond, it can slightly alter the geometry and vibrational properties of the bond compared to a proton. acs.orgfu-berlin.deacs.org This can lead to a measurable change in the chemical shifts of nearby nuclei, including ¹³C. bibliotekanauki.plmdpi.com By comparing the NMR spectra of a protein with and without the deuterated threonine, researchers can identify and characterize hydrogen bonds involving the threonine residue.

Mass Spectrometry (MS) in Quantitative and Qualitative Biomolecular Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used in proteomics and metabolomics for the identification and quantification of biomolecules. nih.govacs.org

The incorporation of stable isotopes, as in this compound, is central to many quantitative MS-based methods. nih.govthermofisher.com This labeled amino acid can be used as an internal standard in quantitative proteomics experiments. nist.gov In a typical workflow, a known amount of the heavy-isotope-labeled protein or peptide containing this compound is added to a biological sample. The sample is then processed and analyzed by MS. By comparing the signal intensity of the labeled standard to the unlabeled endogenous molecule, the absolute or relative quantity of the target protein or metabolite can be accurately determined. nih.govthermofisher.com

The mass difference between the labeled and unlabeled forms allows for their distinct detection in the mass spectrometer, enabling precise quantification even in complex biological mixtures. acs.org

FeatureUnlabeled D-ThreonineThis compound
Isotopic Composition Natural abundance ¹²C, ¹HEnriched with ¹³C at C4, ³H at the methyl group
Monoisotopic Mass (Da) 119.0582~123.078
Application in MS Analyte to be quantifiedInternal standard for quantification

Note: The exact mass of this compound will depend on the specific isotopic enrichment levels.

Advanced Techniques for Metabolic Tracing and Flux Analysis using ¹³C and Deuterium Enrichment

The dual labeling of D-Threonine-4-¹³C-4,4,4-d₃ with both carbon-13 and deuterium makes it an invaluable tracer for metabolic studies. creative-proteomics.com These stable isotopes act as reporters, allowing researchers to follow the journey of threonine through various metabolic pathways. nih.gov By introducing the labeled threonine into a biological system, such as cell cultures or whole organisms, scientists can track the incorporation of the ¹³C and deuterium atoms into downstream metabolites. nih.govpnas.org

Metabolic flux analysis (MFA) is a powerful application of this technique, enabling the quantification of the rates of metabolic reactions within a network. creative-proteomics.com The pattern and extent of isotope incorporation into different molecules provide detailed information about the activity of specific pathways. nih.govresearchgate.net This approach has been instrumental in understanding cellular metabolism in various contexts, from microbial biotechnology to the study of diseases like cancer. pnas.orgnih.gov

Applications of ¹³C and Deuterium Tracing with Labeled Threonine:

Pathway Elucidation: Identifying active metabolic routes and discovering novel biochemical transformations. nih.gov

Flux Quantification: Measuring the rate of metabolite flow through central metabolic pathways like the TCA cycle. creative-proteomics.com

Substrate Contribution: Determining the relative contribution of different nutrients to the synthesis of key biomolecules. pnas.org

Disease Research: Investigating metabolic reprogramming in pathological states. nih.gov

Quantitative Proteomic and Metabolomic Profiling in Complex Biological Matrices

In the fields of proteomics and metabolomics, stable isotope labeling is a cornerstone for accurate and comprehensive quantitative analysis. nih.gov D-Threonine-4-¹³C-4,4,4-d₃ can be used in approaches like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in a medium containing the "heavy" labeled amino acid. researchgate.netckgas.com This results in the incorporation of the labeled threonine into all newly synthesized proteins.

When the "heavy" labeled proteome is mixed with a "light" (unlabeled) proteome from a control condition, the relative abundance of each protein can be precisely determined by mass spectrometry. youtube.com The mass difference between the heavy and light peptides allows for their simultaneous detection and quantification. acs.org This method provides a powerful way to study changes in protein expression in response to various stimuli or in different disease states. columbia.edu

Similarly, in metabolomics, the labeled threonine serves as an internal standard for the quantification of metabolites in complex biological samples like plasma, urine, or tissue extracts. columbia.educreative-proteomics.com The use of stable isotope-labeled standards is crucial for correcting analytical variability and achieving reliable quantification of metabolic changes. thermofisher.com

Table: Applications in Quantitative Omics

Omics FieldApplication of Labeled ThreonineKey Benefit
Proteomics Internal standard in SILAC experiments for relative protein quantification. researchgate.netckgas.comAccurate measurement of changes in protein expression. youtube.com
Metabolomics Internal standard for absolute or relative quantification of threonine and its metabolites. isotope.comReliable and precise measurement of metabolite concentrations in complex samples. thermofisher.com
Chemoproteomics Used in activity-based protein profiling (ABPP) to identify and quantify functional protein sites. nih.govEnables high-throughput screening and multidimensional analysis of protein activity. nih.gov

Fragmentation Pattern Analysis for Structural Identification and Mechanistic Pathway Elucidation

Mass spectrometry not only quantifies molecules but also provides structural information through the analysis of fragmentation patterns. When a molecule like threonine is ionized and fragmented in a mass spectrometer, it breaks apart in a predictable manner, creating a unique "fingerprint" of fragment ions. physchemres.orgresearchgate.net

The presence of stable isotopes in D-Threonine-4-¹³C-4,4,4-d₃ alters the mass of the molecule and its fragments in a known way. By comparing the fragmentation pattern of the labeled compound to its unlabeled counterpart, researchers can deduce the location of the labels within the fragment ions. This information is invaluable for:

Structural Confirmation: Verifying the identity of threonine and its metabolites.

Distinguishing Isomers: Differentiating between molecules with the same mass but different structures, such as threonine and isothreonine. nih.gov

Elucidating Fragmentation Mechanisms: Understanding the chemical processes that occur during mass spectrometric analysis. physchemres.org

Investigating Post-Translational Modifications: The specific mass shifts can help identify and locate modifications on proteins, such as phosphorylation on threonine residues. nih.govnih.govembopress.org

The detailed analysis of these fragmentation pathways provides crucial insights into the chemical structure of metabolites and the mechanisms of biochemical reactions. mdpi.com

The Role of D-Threonine-4-¹³C-4,4,4-d₃ in Advanced Metabolic Research

The isotopically labeled amino acid, D-Threonine-4-¹³C-4,4,4-d₃, serves as a sophisticated tool in the field of metabolic research. Its unique structure, featuring a stable carbon-13 isotope and three deuterium atoms at the fourth carbon position, allows scientists to precisely track the journey of the D-threonine molecule through complex biological systems. This heavy-isotope labeling enables detailed investigation into metabolic pathways and fluxes, providing insights that are unattainable with unlabeled compounds.

Applications in Metabolic Pathway Elucidation and Fluxomics

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rate of turnover of metabolites in a biological system and is considered a gold standard for measuring metabolic flux values. nih.gov Stable isotope tracers like D-Threonine-4-¹³C-4,4,4-d₃ are fundamental to ¹³C-MFA, where their incorporation into downstream metabolites is measured to deduce the activity of various metabolic pathways. nih.govd-nb.info The dual labeling with both ¹³C and deuterium (B1214612) (d₃) provides an additional layer of resolution, allowing for the simultaneous tracing of carbon and hydrogen atoms.

The specific labeling in D-Threonine-4-¹³C-4,4,4-d₃ is instrumental in dissecting its metabolic fate. Organisms possess distinct enzymes for amino acid metabolism, including anabolic (biosynthetic) and catabolic (degradative) threonine deaminases. researchgate.net When a cell culture or organism is supplied with D-Threonine-4-¹³C-4,4,4-d₃, the labeled atoms act as beacons.

Catabolism: The breakdown of D-threonine can proceed through several pathways. For instance, threonine deaminase can convert it to α-ketobutyrate, which then enters central carbon metabolism. By using mass spectrometry or NMR spectroscopy to detect the ¹³C and deuterium labels in subsequent metabolites like propionyl-CoA or succinyl-CoA, researchers can trace the complete catabolic route. nih.gov This allows for the identification and quantification of the pathways responsible for D-threonine degradation in specific organisms, from bacteria to mammalian cells. nih.gov

Anabolism: While D-threonine is not typically used for protein synthesis (which favors L-threonine), its constituent atoms may be repurposed for anabolic processes. chemicalbook.com For example, the labeled carbon and hydrogen atoms could be incorporated into other molecules. Tracking these isotopes allows researchers to determine if and how D-threonine contributes to the synthesis of other essential compounds within the cell.

Metabolic fluxomics aims to measure the intracellular rates (fluxes) of metabolic pathways. researchgate.net The dual-labeling of D-Threonine-4-¹³C-4,4,4-d₃ offers a significant advantage for these studies. The ¹³C label tracks the carbon backbone of the molecule, while the three deuterium atoms on the methyl group track the fate of its specific hydrogen atoms.

This approach enables a more precise quantification of pathway usage. For example, in pathways where the methyl group is transferred, the deuterium label provides distinct information from the carbon backbone. By analyzing the isotopic enrichment and distribution (isotopologues) in downstream metabolites, researchers can construct detailed flux maps. These maps reveal the quantitative contribution of D-threonine to various metabolic pools and the velocity of the reactions involved.

Below is an illustrative data table showing how the labeling pattern in a downstream metabolite, Propionyl-CoA, can reveal information about the metabolic flux from D-Threonine-4-¹³C-4,4,4-d₃.

MetaboliteIsotopologueMass ShiftInferred Pathway Activity
Propionyl-CoA¹³C₁, d₃+4Direct catabolism of D-Threonine via threonine deaminase
Propionyl-CoA¹³C₁, d₀+1Catabolism after exchange of methyl hydrogens
Propionyl-CoA¹²C, d₀+0Contribution from other unlabeled sources

This is a representative table illustrating the principles of isotope tracing.

Threonine metabolism is interconnected with that of other amino acids, notably glycine (B1666218). nih.gov The enzyme threonine aldolase (B8822740) can cleave threonine into glycine and acetaldehyde (B116499). By feeding cells D-Threonine-4-¹³C-4,4,4-d₃, scientists can track the flow of labeled atoms to the glycine pool.

If the ¹³C label appears in glycine, it confirms the activity of the threonine aldolase pathway for D-threonine. The rate of this interconversion can be quantified by measuring the isotopic enrichment in the glycine pool over time. This provides direct evidence and quantitative data on the metabolic crosstalk between D-threonine and other amino acids, which is crucial for understanding cellular nutrient balancing. nih.gov

The use of D-Threonine-4-¹³C-4,4,4-d₃ allows researchers to probe the function of specific enzymes and metabolic branches that may be unique to D-amino acids. While L-threonine is a primary substrate for protein synthesis, D-threonine may be handled by different enzymatic machinery. chemicalbook.com

For instance, the presence of D-amino acid oxidases in certain organisms can be investigated using this tracer. The oxidation of D-Threonine-4-¹³C-4,4,4-d₃ would produce a specific labeled α-keto acid. Detecting this product confirms the enzyme's activity towards D-threonine and allows for the quantification of its metabolic flux. This can help uncover novel metabolic functions or detoxification pathways for D-amino acids in various organisms. In some microorganisms, threonine is known to be fermented through multiple distinct pathways, and labeled tracers can help elucidate which of these pathways are active for the D-enantiomer. nih.gov

One of the most powerful applications of D-Threonine-4-¹³C-4,4,4-d₃ is in direct comparison with its L-enantiomer. L-threonine is an essential amino acid for animals and a building block of proteins. chemicalbook.comnih.gov In contrast, D-threonine is an unnatural amino acid, though it is found in some organisms like Saccharomyces cerevisiae. nih.govchemicalbook.com

By conducting parallel experiments using identically labeled D- and L-threonine, researchers can precisely measure the differences in their uptake, catabolism, and anabolic contributions. Such studies have revealed that while L-threonine is primarily directed towards protein synthesis, D-threonine is often catabolized or may have other, non-proteinogenic roles. chemicalbook.com In mammals, for instance, significant amounts of D-threonine have been found in certain brain areas, suggesting specific, yet-to-be-fully-elucidated functions. nih.gov

A comparative flux analysis can quantify these differences, as illustrated in the hypothetical table below.

Metabolic Flux ParameterL-Threonine-4-¹³C-4,4,4-d₃D-Threonine-4-¹³C-4,4,4-d₃
Cellular Uptake Rate (nmol/mg/h) 15.23.5
Flux to Protein Synthesis (%) 85%<1%
Flux to Catabolism (via Deaminase, %) 10%92%
Flux to Glycine Interconversion (%) 5%7%

This table presents hypothetical data to illustrate the comparative results that can be obtained from using labeled enantiomers.

Such comparative studies are essential for understanding the stereospecificity of metabolic networks and can provide insights into why life predominantly utilizes L-amino acids. anl.gov

Role in Mechanistic Enzymology and Biochemical Reaction Pathway Studies

Probing Enzyme Catalytic Mechanisms through Kinetic Isotope Effects using Deuterium (B1214612) Labeling

The substitution of hydrogen with its heavier isotope, deuterium (²H or D), at the C4 position of D-threonine is a cornerstone for investigating enzyme catalytic mechanisms through the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. nih.gov A significant change in reaction rate upon isotopic substitution indicates that the bond to that atom is being broken or formed in the rate-determining step of the reaction.

In the case of D-Threonine-4-¹³C-4,4,4-d₃, the three deuterium atoms on the methyl group (C4) provide a robust signal for KIE studies. Because a carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, it requires more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. wikipedia.org By comparing the rate of an enzymatic reaction using unlabeled D-threonine versus D-Threonine-4-¹³C-4,4,4-d₃, researchers can determine if the cleavage of a C-H bond at the C4 position is a rate-limiting part of the catalytic cycle. nih.govicm.edu.pl A measured KIE value significantly greater than 1 provides strong evidence that this bond-breaking event is kinetically important.

Kinetic Isotope Effect (KIE) Value Interpretation of Mechanism
kH/kD ≈ 1 C-H bond cleavage at the labeled position is not involved in the rate-determining step of the reaction.
kH/kD > 2 (Primary KIE) C-H bond cleavage at the labeled position is part of the rate-determining step. The magnitude can give clues about the transition state.
1 < kH/kD < 2 (Secondary KIE) The isotopic substitution is at a position not directly involved in bond breaking, but a change in hybridization occurs at that center in the transition state.

This table illustrates how experimental KIE values, obtained using deuterated substrates like D-Threonine-4-¹³C-4,4,4-d₃, are interpreted to deduce enzymatic mechanisms.

Elucidating Stereochemical Outcomes of Enzymatic Transformations Involving D-Threonine

Enzymatic reactions are renowned for their high degree of stereospecificity, and isotopically labeled substrates are crucial for unraveling the precise three-dimensional course of these transformations. Studies using deuterium-labeled threonine have been pivotal in determining the stereochemical outcomes of reactions catalyzed by enzymes such as threonine dehydratases. nih.gov

For instance, research on D-threonine dehydratase from Serratia marcescens utilized labeled threonine to track the fate of specific hydrogen atoms during the conversion of D-threonine into 2-oxobutanoate. researcher.life The key finding was that the hydroxyl group at the C3 position is replaced by a hydrogen atom with a distinct and predictable stereochemistry, specifically with retention of configuration. researcher.life This outcome demonstrates that the protonation of the proposed enamine intermediate is not a random event but is instead strictly controlled by the enzyme's active site architecture. researcher.life The use of D-Threonine-4-¹³C-4,4,4-d₃ allows for unambiguous tracking of the molecule's fragments, confirming the stereochemical integrity of the reaction pathway.

Enzyme Substrate Product Stereochemical Finding Reference
D-Threonine DehydrataseDeuterium-labeled D-Threonine2-OxobutanoateReplacement of the C3-hydroxyl group occurs with retention of configuration . researcher.life

This table summarizes a key research finding where isotopic labeling was used to determine the stereochemical outcome of an enzymatic reaction involving a D-amino acid.

Investigation of D-Amino Acid Specific Enzymes and Their Substrate Recognition

While L-amino acids are the primary building blocks of proteins, D-amino acids and the enzymes that metabolize them are found across nature, from bacteria to mammals. researchgate.net Enzymes such as D-threonine aldolases and D-amino acid oxidases exhibit high specificity for the D-isomers of amino acids. researchgate.netnih.gov Isotopically labeled substrates like D-Threonine-4-¹³C-4,4,4-d₃ are indispensable tools for studying the substrate specificity and recognition mechanisms of these enzymes.

By using a labeled substrate, researchers can definitively track its binding to the enzyme's active site and its subsequent conversion to products, confirming that the enzyme acts specifically on the D-enantiomer. Furthermore, understanding how these enzymes recognize their substrates is crucial. Studies using diastereomeric peptides, where specific L-amino acids are replaced with their D-counterparts, have been used to probe the substrate specificity of other enzyme classes, like protein kinases. nih.gov These "D-amino acid scans" reveal that the stereochemistry at and around the site of modification is a critical determinant for substrate recognition, as even a single L-to-D substitution can dramatically reduce or abolish enzyme activity. nih.gov

Enzyme Class Function Relevance of D-Isomers
D-Threonine Aldolases Catalyze the reversible retro-aldol cleavage of threonine. nih.govHighly specific for D-threonine, used in biocatalysis to produce valuable β-hydroxy-α-amino acids. nih.gov
D-Amino Acid Oxidase (DAAO) Catalyzes the oxidative deamination of D-amino acids. researchgate.netPlays a key role in regulating the levels of D-amino acids in various tissues, including the brain. researchgate.net
Protein Kinases Transfer phosphate (B84403) groups to specific amino acid residues.Substrate recognition is highly sensitive to stereochemistry; replacing a key L-amino acid with a D-amino acid in a peptide substrate can abolish phosphorylation. nih.gov

This table provides examples of enzymes whose interaction with D-amino acids can be investigated using isotopically labeled substrates.

Unraveling Reaction Intermediates and Transition States with Isotopic Labeling

A central challenge in enzymology is to identify the short-lived reaction intermediates and transition states that occur along a catalytic pathway. Isotopic labeling, combining both ¹³C and deuterium as in D-Threonine-4-¹³C-4,4,4-d₃, provides a powerful, dual-pronged approach to this problem.

The ¹³C label serves as an excellent reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as High-Resolution Magic Angle Spinning (HRMAS) NMR can be used with whole cells to monitor the metabolism of a ¹³C-labeled substrate in real-time. nih.gov This allows for the direct observation and identification of metabolic intermediates as they are formed and consumed. For example, studies on Clostridioides difficile using [U-¹³C]threonine successfully identified downstream metabolites and traced the flow of carbon through distinct oxidative and reductive pathways, revealing how threonine metabolism is integrated into the cell's broader metabolic network. nih.gov

Isotope Label Primary Analytical Technique Information Gained
¹³C (at C4) Nuclear Magnetic Resonance (NMR) SpectroscopyTraces the carbon backbone of the molecule, enabling the identification of metabolic intermediates and downstream products in a biochemical pathway. nih.gov
²H / Deuterium (at C4) Kinetic Analysis (Mass Spectrometry, NMR)Measures Kinetic Isotope Effects (KIEs) to determine if C-H bond cleavage is rate-limiting and to infer the geometry of reaction transition states. nih.govicm.edu.pl

This table highlights the complementary roles of the carbon-13 and deuterium labels within D-Threonine-4-¹³C-4,4,4-d₃ for elucidating different aspects of an enzymatic reaction mechanism.

Deuterium Isotope Effects in Biological Systems Utilizing D Threonine 4 13c 4,4,4 D3

Analysis of the Influence of Deuteration on Macromolecular Stability and Dynamics

The incorporation of deuterated amino acids into proteins is a powerful technique for studying their structure, stability, and dynamics, particularly using nuclear magnetic resonance (NMR) spectroscopy. nih.gov The presence of deuterium (B1214612) can simplify complex proton NMR spectra and slow down relaxation processes, enabling the study of larger proteins and protein complexes. nih.gov

The introduction of D-Threonine-4-13C-4,4,4-d3 into a protein would have several effects. The deuteration of the methyl group would reduce its contribution to proton NMR signals, aiding in spectral assignment. Furthermore, the 13C label provides a specific probe for carbon NMR experiments.

From a stability perspective, the substitution of hydrogen with deuterium generally leads to a slight increase in the conformational stability of proteins. This is attributed to the shorter and stronger C-D bonds, which can lead to more compact and rigid structures. While the effect of a single deuterated threonine residue may be small, the cumulative effect of multiple deuterated residues can be significant. Phosphorylation of threonine residues is a common post-translational modification that can significantly impact protein stability; the presence of deuterium at the C-4 position could subtly modulate the structural consequences of phosphorylation at the adjacent C-3 hydroxyl group. nih.govbiorxiv.org

Table 2: Predicted Influence of this compound Incorporation on Macromolecular Properties

PropertyPredicted EffectMethod of AnalysisRationale
Thermal Stability Slight IncreaseDifferential Scanning Calorimetry (DSC), Thermal Shift AssaysStronger C-D bonds can lead to a more stable folded state. nih.gov
Side-Chain Dynamics Reduced MobilityNMR Relaxation StudiesThe heavier deuterium atoms can dampen the vibrational and rotational motions of the methyl group.
Protein Folding Kinetics Potentially SlowerStopped-Flow SpectroscopyThe increased stability of the folded state could lead to a higher energy barrier for unfolding.
NMR Spectral Resolution Improved2D and 3D NMR SpectroscopyReduced proton density simplifies spectra, and slower relaxation allows for the study of larger systems. nih.gov

These predictions are based on general principles of protein biophysics and isotope effects. The magnitude of these effects will depend on the specific protein and the location of the labeled threonine residue.

Effects on Solvent Interactions and Hydrogen Bonding in Biological Environments

The hydroxyl group of the threonine side chain is capable of forming hydrogen bonds, which are crucial for protein structure and function. nih.gov The substitution of deuterium for hydrogen at the C-4 position in this compound is not expected to directly participate in hydrogen bonding. However, it can have indirect electronic effects on the adjacent C-3 hydroxyl group. The electron-donating character of a C-D bond is slightly different from that of a C-H bond, which could subtly alter the acidity and hydrogen bonding propensity of the hydroxyl group.

A study on L-threonine/glycerol-based deep eutectic solvents highlighted the importance of hydrogen bonding interactions in these systems. rsc.org While this study did not involve deuterated threonine, it underscores the significance of the hydroxyl group's interactions. The deuteration at the methyl group could lead to minor changes in the local solvent structure around the threonine residue.

Table 3: Comparison of Hydrogen Bonding and Solvent Interactions for this compound vs. D-Threonine

InteractionThis compoundD-ThreonineRationale for Difference
Hydroxyl Group H-Bond Strength Potentially slightly alteredBaselineThe inductive effect of the CD3 group may differ slightly from the CH3 group, influencing the polarity of the O-H bond.
Hydrophobicity of Side Chain Slightly more hydrophobicBaselineC-D bonds are slightly shorter and less polarizable than C-H bonds, which can lead to a small increase in hydrophobicity.
Local Solvent Structuring Minor perturbationBaselineChanges in the vibrational modes and hydrophobicity of the methyl group can influence the ordering of nearby water molecules.

The predicted differences are expected to be subtle and would require sensitive biophysical techniques for detection.

Examination of Physiologically Relevant Isotope Effects in Model Systems

Stable isotope-labeled amino acids are invaluable tools for tracing metabolic pathways and quantifying metabolic fluxes in vivo. physoc.orgnih.gov this compound can be used as a tracer to follow the metabolic fate of D-threonine in various biological systems. The presence of both 13C and deuterium labels allows for complementary detection methods, such as mass spectrometry and NMR spectroscopy.

The deuterium isotope effect can also have physiological consequences. The deuteration of drug molecules at sites of metabolic attack can slow down their metabolism, leading to increased bioavailability and altered pharmacokinetic profiles. nih.govwisc.edu While D-threonine is not a common drug, this principle can be applied to study the metabolism of D-amino acids in organisms where they play a physiological role.

In a model system, such as a cell culture or an animal model, the administration of this compound could lead to observable isotope effects. For example, if D-threonine is a substrate for an enzyme that is sensitive to the secondary KIE from the deuterated methyl group, the metabolic flux through that pathway could be reduced. This could lead to the accumulation of the labeled threonine or a shift in metabolism towards alternative pathways.

Table 4: Potential Applications and Expected Isotope Effects of this compound in Physiological Model Systems

ApplicationModel SystemExpected Isotope EffectMethod of Detection
Metabolic Tracer Study Cell Culture, Animal ModelsMinimal, unless a significant KIE is present in a key metabolic step.Mass Spectrometry, NMR Spectroscopy
Investigation of D-Amino Acid Metabolism Bacteria, specific tissuesPotential secondary KIE leading to altered metabolic rate.Analysis of labeled metabolites
Probing Enzyme Mechanisms in vivo Genetically modified organisms overexpressing a target enzymeKIE could unmask the rate-limiting step of a pathway.Metabolic flux analysis

Advanced Research Methodologies and Future Directions for D Threonine 4 13c 4,4,4 D3 Applications

Integration of Isotope Tracing with Multi-Omics Data (e.g., Proteomics, Metabolomics, Transcriptomics) for Systems-Level Understanding

The integration of stable isotope tracing with multi-omics approaches provides a panoramic view of cellular physiology, connecting metabolic fluxes with gene expression and protein abundance. By using tracers like D-Threonine-4-¹³C-4,4,4-d3, researchers can elucidate how metabolic pathways are regulated at multiple molecular levels.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a prominent technique in quantitative proteomics that utilizes isotopically labeled amino acids to compare protein abundance between different cell populations. taylorandfrancis.comnih.govcreative-peptides.comnih.govyale.edu In a typical SILAC experiment, one cell population is grown in a medium containing a "heavy" isotopically labeled amino acid, while the control population is grown with the "light," unlabeled version. yale.edu When the cell populations are mixed, the relative protein abundance can be determined by mass spectrometry, which distinguishes between the heavy and light peptides based on their mass difference. taylorandfrancis.comyale.edu

The application of D-Threonine-4-¹³C-4,4,4-d3 in SILAC-based proteomics allows for the tracking of the D-threonine metabolic fate into proteins and other downstream metabolites. This can be particularly insightful for studying organisms or cellular processes that utilize D-amino acids. The integration with metabolomics, through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the simultaneous measurement of isotopic enrichment in a wide array of metabolites. nih.govnih.gov This combined approach can reveal the intricate connections between metabolic pathways and the proteome.

Furthermore, when coupled with transcriptomics, which measures the expression levels of genes, a more complete picture of cellular regulation emerges. For instance, an observed change in the metabolic flux of D-threonine, as traced by D-Threonine-4-¹³C-4,4,4-d3, can be correlated with alterations in the expression of genes encoding enzymes in the relevant pathways. This systems-level approach is crucial for understanding complex biological phenomena and disease states. nih.gov

Table 1: Multi-Omics Integration with D-Threonine-4-¹³C-4,4,4-d3 Tracing

Omics Field Methodology Information Gained
Proteomics Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Relative and absolute protein quantification, protein turnover rates.
Metabolomics Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Isotopic enrichment in metabolites, metabolic flux analysis.
Transcriptomics RNA-Sequencing (RNA-Seq)Gene expression profiles, identification of regulated metabolic pathways.

Development of Novel Biosynthetic and Chemo-Enzymatic Approaches for Complex Isotopic Labeling

The synthesis of complex isotopically labeled molecules like D-Threonine-4-¹³C-4,4,4-d3 is critical for advancing metabolic research. Novel biosynthetic and chemo-enzymatic methods offer precise control over the placement of isotopes, leading to more sophisticated tracer design.

Biosynthetic approaches leverage the metabolic machinery of microorganisms or cell-free systems to produce labeled compounds. creative-peptides.com For example, auxotrophic strains of Escherichia coli can be engineered to efficiently incorporate specific isotopically labeled amino acids into proteins. nih.gov Cell-free protein synthesis systems provide an alternative, highly controllable environment for producing proteins with labeled amino acids. oup.comnih.gov These methods can be adapted for the production of peptides and proteins containing D-Threonine-4-¹³C-4,4,4-d3, which can then be used as standards or probes in various assays.

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.govresearchgate.netnih.gov Enzymes such as L-threonine aldolases can be used to create the stereospecific backbone of threonine, while chemical methods can be employed to introduce the isotopic labels at specific positions. researchgate.net This hybrid approach allows for the creation of complex labeling patterns that may not be accessible through purely biological or chemical routes. Recent research has focused on evolving enzymes like L-threonine aldolase (B8822740) to improve their stereoselectivity and substrate scope, further expanding the possibilities for synthesizing custom-labeled amino acids. researchgate.net

Table 2: Comparison of Isotopic Labeling Methodologies

Method Advantages Limitations
Chemical Synthesis High control over label position, can produce non-natural molecules.Can be lengthy, may require harsh reaction conditions, and produce racemic mixtures. creative-peptides.com
Biosynthesis Can produce complex molecules with high stereospecificity, often more environmentally friendly. creative-peptides.comLimited to naturally occurring pathways, can have lower yields.
Chemo-enzymatic Synthesis Combines the advantages of both chemical and biosynthetic methods, high selectivity and versatility.May require optimization of both chemical and enzymatic steps.

Advancements in Computational Approaches for Modeling Isotopic Distribution and Flux Data

The large and complex datasets generated from stable isotope tracing experiments necessitate sophisticated computational tools for analysis and interpretation. nih.govnih.gov Advancements in computational approaches are crucial for accurately modeling isotopic distribution and calculating metabolic fluxes.

Metabolic Flux Analysis (MFA) is a key computational technique that uses isotopic labeling data to quantify the rates of metabolic reactions within a cell. creative-proteomics.comnih.govresearchgate.net Several software packages have been developed to facilitate MFA, including 13CFLUX2, OpenFLUX, and FiatFlux. nih.gov13cflux.netresearchgate.netnih.govscispace.com These tools employ mathematical models to simulate the flow of isotopes through metabolic networks and fit the simulation results to experimental data to estimate fluxes. 13cflux.net

Recent developments in computational software also address the need for user-friendly interfaces and the integration of different types of data. For example, Escher-Trace is a web-based tool that allows for the visualization of stable isotope tracing data on metabolic pathway maps. escholarship.org Other tools like IsoCorrectoR and AccuCor2 are designed to correct for the natural abundance of isotopes, which is a critical step for accurate flux calculations. nih.gov

The ongoing development of these computational tools is essential for handling the increasing complexity of multi-omics datasets and for extracting meaningful biological insights from experiments using tracers like D-Threonine-4-¹³C-4,4,4-d3.

Table 3: Selected Software for Metabolic Flux Analysis

Software Key Features
13CFLUX2 High-performance simulator for steady-state ¹³C-based MFA, supports complex network models. 13cflux.netresearchgate.net
OpenFLUX Open-source software for ¹³C-based MFA, designed to be simple, flexible, and transparent. nih.govscispace.com
FiatFlux User-friendly package that calculates flux ratios from GC-MS data of protein-bound amino acids. nih.gov
Escher-Trace Web-based application for visualizing stable isotope tracing data on metabolic maps. escholarship.org

Exploration of New Tracer Applications in Emerging Areas of Biochemical Research

The use of isotopically labeled D-amino acids like D-Threonine-4-¹³C-4,4,4-d3 is opening up new avenues of research in several emerging fields.

One promising area is the study of the bacterial cell wall, or peptidoglycan, which contains D-amino acids. Isotope labeling can be used to investigate the synthesis and remodeling of peptidoglycan, providing insights into bacterial growth and mechanisms of antibiotic resistance. nih.govnih.gov For instance, stable isotope labeling has been used to analyze the compositional changes in the peptidoglycan of Enterococcus faecalis biofilms. nih.gov

In the field of neuroscience, D-amino acids are increasingly recognized as important signaling molecules. researchgate.net Chiral metabolomics, which focuses on the analysis of stereoisomers, can utilize labeled D-amino acids to study their roles in neurological diseases. researchgate.net Furthermore, radiolabeled amino acid tracers are being used in neuro-oncology for PET imaging to delineate brain tumors and assess treatment response. frontiersin.orgnih.govsnmjournals.orgajnr.org The development of tracers based on D-amino acids could offer new diagnostic possibilities in this area.

Another emerging application is in spatially resolved metabolomics. Techniques that combine stable isotope infusion with imaging mass spectrometry allow for the visualization of metabolic activity within tissues. springernature.comnih.gov This could be used to study the spatial distribution of D-threonine metabolism in different organs or even within specific regions of a tumor.

The continued exploration of these and other novel applications will undoubtedly expand the utility of D-Threonine-4-¹³C-4,4,4-d3 as a valuable tool in biochemical research.

Q & A

Q. 1.1. What are the critical considerations for synthesizing D-Threonine-4-13C-4,4,4-d3 with isotopic purity?

Methodological Answer:

  • Synthetic Route Design : Use asymmetric catalysis or enzymatic resolution to ensure retention of the D-configuration. Incorporate 13C and deuterium isotopes during synthesis via precursor molecules (e.g., labeled pyruvate or glycine) to minimize scrambling .
  • Isotopic Verification : Validate isotopic incorporation using nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR for carbon-4 position) and mass spectrometry (MS) to confirm deuteration at the 4,4,4 positions .
  • Purity Controls : Employ reverse-phase HPLC with chiral columns to separate enantiomers and quantify isotopic impurities .

Q. 1.2. How can researchers confirm the stability of this compound under experimental conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to varying pH, temperature, and light conditions. Monitor isotopic integrity via LC-MS/MS and compare degradation kinetics with unlabeled threonine .
  • Deuterium Retention Analysis : Use isotope ratio mass spectrometry (IRMS) to detect deuterium loss during storage or metabolic assays .

Q. 1.3. What are the primary applications of this compound in metabolic studies?

Methodological Answer:

  • Tracer Design : Use as a stable isotope tracer in in vivo or in vitro systems to track threonine metabolism (e.g., glycine synthesis, protein turnover). Ensure minimal isotopic dilution by optimizing dosing concentrations .
  • Pathway Flux Analysis : Apply kinetic modeling (e.g., isotopomer spectral analysis) to quantify metabolic flux into pathways like the tricarboxylic acid (TCA) cycle .

Advanced Research Questions

Q. 2.1. How can isotopic interference from this compound be mitigated in complex biological matrices?

Methodological Answer:

  • Chromatographic Separation : Use ultra-high-performance liquid chromatography (UHPLC) with ion-pairing agents to resolve labeled threonine from endogenous isomers or metabolites .
  • Data Correction Algorithms : Apply mathematical corrections (e.g., natural abundance correction) to MS data using software tools like IsoCor or XCMS .

Q. 2.2. What experimental designs address contradictions in chiral purity vs. isotopic labeling efficiency?

Methodological Answer:

  • Factorial Optimization : Use design of experiments (DoE) to balance chiral purity (>98% enantiomeric excess) and isotopic enrichment (>99% 13C, >98% deuterium). Variables may include catalyst loading, reaction time, and temperature .
  • Validation Workflow : Cross-validate results using orthogonal techniques (e.g., circular dichroism for chirality, isotope dilution MS for labeling efficiency) .

Q. 2.3. How can researchers resolve spectral overlap in 13C-NMR caused by adjacent deuterium atoms?

Methodological Answer:

  • Decoupling Techniques : Implement 2H-decoupled 13C-NMR to suppress splitting from deuterium nuclei.
  • Dynamic Nuclear Polarization (DNP) : Enhance signal-to-noise ratios in hyperpolarized NMR studies to distinguish overlapping peaks .

Q. 2.4. What strategies ensure reproducibility in in vivo studies using this compound?

Methodological Answer:

  • Dose Standardization : Calibrate tracer doses based on species-specific pharmacokinetics (e.g., murine vs. primate models) to avoid saturation effects .
  • Biological Replicates : Use ≥6 replicates per group and include negative controls (unlabeled threonine) to account for inter-individual variability .

Q. 2.5. How do researchers validate conflicting data on deuterium isotope effects (DIE) in enzyme kinetics?

Methodological Answer:

  • Competitive Assays : Co-incubate labeled and unlabeled threonine with target enzymes (e.g., threonine dehydrogenase) to measure kinetic isotope effects (KIEs) .
  • Computational Modeling : Simulate DIE using molecular dynamics (MD) software (e.g., GROMACS) to predict impacts on enzyme active sites .

Data Analysis and Interpretation

Q. 3.1. How should researchers address discrepancies between isotopic tracer data and theoretical metabolic models?

Methodological Answer:

  • Sensitivity Analysis : Identify model parameters (e.g., flux rates, pool sizes) most sensitive to isotopic labeling patterns using tools like COPASI .
  • Hypothesis Testing : Formulate competing hypotheses (e.g., alternative metabolic routes) and use Bayesian inference to evaluate their likelihood .

Q. 3.2. What statistical methods are recommended for analyzing low-abundance isotopic signals?

Methodological Answer:

  • Noise Reduction : Apply wavelet transforms or Savitzky-Golay filters to MS/MS spectra before peak integration .
  • Nonparametric Tests : Use Mann-Whitney U tests or permutation-based analyses to compare signal intensities across groups without assuming normality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.